molecular formula CH8ClN5 B1584030 Carbonimidic dihydrazide, monohydrochloride CAS No. 38360-74-6

Carbonimidic dihydrazide, monohydrochloride

Cat. No. B1584030
CAS RN: 38360-74-6
M. Wt: 125.56 g/mol
InChI Key: HAZRIBSLCUYMQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbonimidic dihydrazide, monohydrochloride involves the reaction of guanidine with hydrochloric acid. The resulting compound is a white crystalline solid with good solubility in water .


Molecular Structure Analysis

  • InChI : 1S/CH₇N₅.ClH/c₂-₁(₅-₃)₆-₄;/h₃-₄H₂,(H₃,₂,₅,₆);₁H

Scientific Research Applications

Antibacterial Properties

Carbonimidic dihydrazide, particularly in the form of robenidine analogues, has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). These compounds demonstrate notable antibacterial properties, particularly against clinical isolates of MRSA and Methicillin-susceptible Staphylococcus aureus (MSSA), without significant cytotoxicity or hemolysis at effective concentrations (Abraham et al., 2016).

Antigiardial Activity

Robenidine-based compounds derived from carbonimidic dihydrazide have demonstrated potent antigiardial activity. This includes compounds such as 2,2′-bis{[4‐(trifluoromethylsulfanyl)phenyl]methylene}carbonimidic dihydrazide hydrochloride, showing significant inhibition of Giardia lamblia, a protozoan parasite causing giardiasis. These compounds offer a potential alternative to traditional antigiardial drugs like metronidazole, with reduced off-target effects and toxicity (Stevens et al., 2022).

Spectrophotometric Applications

Carbonimidic dihydrazide derivatives, such as bis[di-(2-pyridyl)-methylene]-carbonimidic dihydrazone, have been explored for their potential in analytical spectrophotometry. These compounds can aid in the determination of stability constants of hydrogen complexes, showcasing their utility in photometric analysis (Ariza & González, 1982).

Coatings and Paint Industry

In the coatings industry, carbonimidic dihydrazide and its derivatives are being explored for their role in the development of novel aqueous coatings. Their reaction with carbonyl groups, particularly in the context of cross-linking and reverse (decomposition) reactions, is of interest for creating more environmentally friendly paint products (Nakayama, 2004).

α-Chymotrypsin Inhibition

Carbonimidic dihydrazide derivatives have shown potential as α-chymotrypsin inhibitors. This suggests their possible application in the treatment of diseases like cancer, hepatitis C, and HIV/AIDS infections, given the role of protease inhibitors in these contexts (Iqbal et al., 2022).

Corrosion Inhibition

Derivatives of carbonimidic dihydrazide, such as malonyl dihydrazide derivatives, have been evaluated as corrosion inhibitors for carbon steel in acidic media. Their effectiveness in reducing corrosion in industrial settings, particularly in the petroleum industry, highlights their practical utility (Alarfaji et al., 2021).

properties

IUPAC Name

1,2-diaminoguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH7N5.ClH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZRIBSLCUYMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diaminoguanidine hydrochloride

CAS RN

38360-74-6, 36062-19-8
Record name Carbonimidic dihydrazide, hydrochloride (1:?)
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Record name 1,3-Diaminoguanidine monohydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbonimidic dihydrazide, hydrochloride (1:?)
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Record name 1,3-diaminoguanidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbonimidic dihydrazide, monohydrochloride
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